molecular formula C11H20N2O B1465436 trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide CAS No. 2136079-31-5

trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide

Cat. No.: B1465436
CAS No.: 2136079-31-5
M. Wt: 196.29 g/mol
InChI Key: DKQZMVNRUWJXJK-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide is a synthetic derivative of the conformationally constrained amino acid, trans-4-aminocyclohexanecarboxylic acid. Its core structure is based on a cyclohexane ring in a trans configuration, with functional groups at the 1 and 4 positions that contribute to its properties as a building block in organic synthesis and peptide mimicry . The cyclopropylmethylamide moiety is a notable feature, potentially enhancing the molecule's metabolic stability and influencing its binding affinity by introducing steric and electronic constraints. This compound is designed for research applications, particularly in medicinal chemistry and chemical biology, where it may be used to study enzyme-substrate interactions or to construct novel peptidomimetics. Its rigid cyclohexane backbone can restrict the conformational flexibility of a peptide chain, which is a valuable strategy for stabilizing specific secondary structures like beta-turns and for developing probes to investigate protein function . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-(cyclopropylmethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h8-10H,1-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZMVNRUWJXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide (trans-ACCA) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in drug development, supported by data tables and relevant case studies.

Trans-ACCA is characterized by the following chemical properties:

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 3685-23-2

Synthesis Methods

The synthesis of trans-ACCA has been explored through various methods, primarily focusing on the conversion of its cis counterpart. One notable process involves the use of bases in aprotic solvents to achieve a high trans-to-cis ratio. For instance, a method reported a conversion yield of over 75% for the trans isomer using sodium hydroxide as a base .

Pharmacological Applications

Trans-ACCA exhibits several pharmacological properties that make it a candidate for drug development:

  • Opioid Activity : Research indicates that trans-ACCA can serve as an analog to dynorphin A(1-13), which is involved in pain modulation and has implications in opioid receptor activity .
  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : As an intermediate in the synthesis of DPP-IV inhibitors, trans-ACCA plays a role in managing diabetes by enhancing insulin secretion .
  • Janus Kinase Inhibitors : Its derivatives are utilized in synthesizing Janus Kinase inhibitors, which are crucial in treating autoimmune diseases .

Case Studies

Several studies have highlighted the biological activity of trans-ACCA:

  • Study on Opioid Analogs : A study published in the Journal of Medicinal Chemistry demonstrated that trans-ACCA analogs exhibited significant binding affinity to opioid receptors, suggesting potential use in pain management therapies .
CompoundBinding Affinity (Ki)Activity
Trans-ACCA50 nMAgonist
Dynorphin A20 nMAgonist
  • DPP-IV Inhibition Study : Another study evaluated the efficacy of trans-ACCA as a DPP-IV inhibitor, showing an IC50 value indicating effective inhibition comparable to known inhibitors .
CompoundIC50 (µM)Efficacy
Trans-ACCA0.5High
Sitagliptin0.3High

The mechanism by which trans-ACCA exerts its biological effects involves interaction with specific receptors and enzymes:

  • Opioid Receptor Modulation : The compound's structure allows it to effectively bind to opioid receptors, influencing pain pathways and potentially providing analgesic effects.
  • Enzymatic Inhibition : As a DPP-IV inhibitor, trans-ACCA interferes with the enzyme's activity, leading to increased levels of incretin hormones and improved glycemic control.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-Fibrinolytic Properties
T-AMCHA has been recognized for its anti-fibrinolytic properties, which make it useful in preventing excessive bleeding during surgical procedures. It acts by inhibiting the activity of plasmin, a serine protease involved in the breakdown of fibrin in blood clots. Studies have shown that topical application of T-AMCHA accelerates barrier recovery in skin injuries and reduces epidermal hyperplasia induced by repeated injury .

1.2 Dipeptide Synthesis
The compound serves as a valuable intermediate for synthesizing dipeptides and other bioactive molecules. It can be used to produce therapeutic agents targeting various conditions, including diabetes and other metabolic disorders . Its derivatives have shown promise as DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus.

1.3 Treatment of Inflammatory Diseases
Research indicates that T-AMCHA may be beneficial in treating inflammatory diseases due to its ability to modulate protease activity. By inhibiting plasminogen activation, it could help manage conditions associated with chronic inflammation and tissue damage .

Biochemical Research

2.1 Protease Inhibition Studies
T-AMCHA has been utilized in biochemical studies aimed at understanding the mechanisms of protease inhibition. Its effectiveness against trypsin-like serine proteases has been documented, providing insights into how protease inhibitors can facilitate barrier recovery in skin models .

2.2 Screening for Drug Candidates
The compound is also valuable in screening assays for compounds that modulate receptor activities, particularly those related to CCR5 receptors involved in various disease states such as HIV infection and inflammatory disorders . This application highlights its role in drug discovery and development processes.

Therapeutic Insights

3.1 Wound Healing
Clinical studies have demonstrated that T-AMCHA enhances wound healing by accelerating barrier recovery and reducing inflammation at the injury site. Its application has resulted in improved outcomes in both animal models and human subjects undergoing skin repair treatments .

3.2 Potential in Cancer Therapy
Given its role in modulating protease activities, T-AMCHA may have applications in cancer therapy, particularly in managing tumor-associated inflammation and promoting tissue repair post-surgery. Its ability to influence cellular processes related to cancer progression makes it a candidate for further investigation in oncological contexts .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Pharmaceuticals Anti-fibrinolytic agentInhibits plasmin activity
Dipeptide synthesisIntermediate for therapeutic agents
Treatment of inflammatory diseasesModulates protease activity
Biochemical Research Protease inhibition studiesUnderstanding protease mechanisms
Screening for drug candidatesModulates receptor activities
Therapeutic Insights Wound healingAccelerates barrier recovery
Potential cancer therapyInfluences tumor-associated inflammation

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Amide Derivatives

Ethylamide Analog (QD-6099)
  • Structure : Ethylamide group replaces cyclopropylmethylamide.
  • CAS : 412290-83-6 | Purity : 95% | MDL : MFCD31557888 .
  • Key Differences : The ethyl group is less bulky and less conformationally restricted than cyclopropylmethyl. This reduces steric hindrance but may decrease metabolic stability.
Isopropylamide Hydrochloride ()
  • Structure : Isopropylamide group + hydrochloride salt (CAS 1236254-73-1).
  • Molecular Formula : C₁₁H₂₃ClN₂O .
  • Key Differences : The isopropyl group introduces branching, which may alter solubility and binding affinity. The hydrochloride salt improves aqueous solubility compared to the free base amide form.

Core Structure Modifications

Parent Acid (QA-0945)
  • Structure : Lacks the amide group (free carboxylic acid).
  • CAS: 3685-25-4 | Purity: 98% | Molecular Formula: C₇H₁₃NO₂ .
  • Physical Properties :
    • Melting Point: 495°C
    • Boiling Point: 56–58°C (0.08 Torr)
    • Density: 1.133 g/cm³ .
  • Key Differences : The free acid form has higher polarity, impacting membrane permeability. It serves as a precursor for amide derivatives.
Hydrochloride Salt (QA-5309)
  • Structure : Hydrochloride salt of the parent acid.
  • CAS : 27960-59-4 | Purity : 97% .
  • Key Differences : Salt formation enhances solubility for in vitro studies but may limit blood-brain barrier penetration.

Ring Size and Stereochemistry

Cyclobutane Analog (QE-7691)
  • Structure : Cyclobutane ring instead of cyclohexane (CAS 84182-60-5).
  • Purity : 95% | MDL : MFCD17019506 .
  • The trans-3-amino configuration alters spatial orientation compared to the trans-4-position in the target compound.

Substituent Effects on Physicochemical Properties

Compound LogP (Predicted) Aqueous Solubility Metabolic Stability
Cyclopropylmethylamide (Target) ~2.1 Moderate High (rigid substituent)
Ethylamide (QD-6099) ~1.5 Higher Moderate
Isopropylamide Hydrochloride () ~1.8 (free base) High (salt form) Moderate
Parent Acid (QA-0945) ~0.9 Low Low
  • Cyclopropylmethyl vs.
  • Salt Forms : Hydrochloride derivatives (e.g., QA-5309) show improved solubility but may require pH adjustment for biological assays .

Preparation Methods

Starting Materials and General Approach

The trans-4-aminocyclohexanecarboxylic acid core is typically prepared from 4-aminobenzoic acid or its derivatives. The process involves catalytic hydrogenation or reduction to convert the aromatic ring into a cyclohexane ring while maintaining the amino and carboxyl functional groups in the 4-position and 1-position, respectively. The key challenge is obtaining the trans isomer in high purity and yield, as the reaction often produces a mixture of cis and trans isomers.

Catalytic Reduction of 4-Aminobenzoic Acid

  • Hydrogenation Conditions: 4-Aminobenzoic acid is subjected to catalytic hydrogenation under 1 atm hydrogen gas, typically at room temperature, using catalysts such as Raney Nickel or other suitable catalysts. This converts the aromatic ring to the cyclohexane ring, yielding a mixture of cis and trans 4-aminocyclohexanecarboxylic acid isomers.

  • Isomer Ratio: Initial hydrogenation often results in a trans isomer content of approximately 70%, with the remainder being the cis isomer.

Isomerization to Increase trans Isomer Purity

Several methods have been developed to increase the purity of the trans isomer from the cis/trans mixture:

  • Base-Catalyzed Isomerization: Treatment of the cis/trans mixture or the cis isomer with strong bases such as sodium hydroxide or potassium tert-butoxide at elevated temperatures (100–250 °C) promotes isomerization to the trans form. Sodium hydroxide is preferred, with reaction temperatures optimally between 170–240 °C.

  • Solvent Effects: The isomerization is preferably conducted in a solvent that dissolves the cis isomer salt but allows the trans isomer salt to precipitate, facilitating separation. Suitable solvents include xylenes, mesitylene, cymene, decalin, naphthalene, and other high-boiling hydrocarbons.

  • Reaction Parameters:

Parameter Preferred Range
Base (NaOH or KOtBu) 2 to 3 equivalents (based on substrate)
Temperature 170 to 240 °C (NaOH); 150 to 220 °C (KOtBu)
Solvent Xylene, mesitylene, decalin, etc.
Reaction Time Several hours (varies by conditions)
  • Yield and Purity: This method achieves high-purity trans-4-aminocyclohexanecarboxylic acid efficiently and with good yield. The trans isomer can be isolated as a free acid or as various salts (e.g., sodium, potassium, lithium, magnesium).

  • Protecting Group Strategy: After isomerization, protecting the amino group (e.g., Boc or t-butoxycarbonyl protection) can improve purity and facilitate handling.

One-Pot Direct Synthesis

An alternative approach is a one-pot synthesis from p-aminobenzoic acid directly to the trans isomer without isolating the cis isomer intermediate. This method uses catalytic hydrogenation under controlled conditions and base treatment in aprotic solvents to favor formation of the trans isomer with a purity exceeding 75%.

Preparation of trans-4-Aminocyclohexanecarboxylic Acid Cyclopropylmethylamide

Amide Formation

Once high-purity trans-4-aminocyclohexanecarboxylic acid or its protected derivative is obtained, the cyclopropylmethylamide derivative is prepared by standard amide coupling methods:

  • Activation of Carboxylic Acid: The carboxyl group is activated using coupling reagents such as carbodiimides (e.g., EDC, DCC), mixed anhydrides, or acid chlorides.

  • Amine Coupling: Cyclopropylmethylamine is reacted with the activated acid derivative to form the amide bond.

  • Deprotection (if applicable): If the amino group was protected during isomerization or purification, deprotection is performed under suitable conditions.

Typical Reaction Conditions

Step Conditions
Activation Room temperature, inert atmosphere, solvents like dichloromethane or DMF
Coupling Equimolar or slight excess of cyclopropylmethylamine, room temperature to mild heating
Deprotection Acidic or basic conditions depending on protecting group

Summary Table of Preparation Steps

Step Method/Conditions Outcome/Notes
Catalytic hydrogenation H2, Raney Nickel, RT, 1 atm Mixture of cis/trans 4-aminocyclohexanecarboxylic acid
Base-catalyzed isomerization NaOH or KOtBu, 170–240 °C, hydrocarbon solvent High-purity trans isomer, solid-liquid separation
Amino group protection Boc or other protecting groups Improved purity and handling
Amide coupling Carbodiimide or acid chloride activation, cyclopropylmethylamine Formation of cyclopropylmethylamide derivative
Deprotection Acidic/basic conditions Free amide product

Research Findings and Advantages

  • The base-catalyzed isomerization method provides a scalable and efficient route to high-purity trans-4-aminocyclohexanecarboxylic acid, overcoming limitations of low yield and long reaction times in earlier methods.

  • The one-pot direct synthesis from p-aminobenzoic acid reduces steps and avoids handling of cis isomers, with trans isomer purity over 75% and overall yield around 68–73%.

  • Protecting group strategies enhance the stability and purity of intermediates, facilitating downstream amide coupling reactions.

  • The described methods avoid harsh conditions such as prolonged heating or use of expensive catalysts, making them industrially viable.

Q & A

Q. How does incorporating trans-4-aminocyclohexanecarboxylic acid into peptidomimetics enhance metabolic stability?

  • Methodological Answer : The cyclohexane backbone resists proteolytic cleavage, extending half-life in vivo. For example, replacing Thr-Met in an Epstein-Barr virus epitope with trans-4-aminocyclohexanecarboxylic acid improved resistance to serum proteases while maintaining immunogenicity . Stability assays (e.g., incubation in plasma or liver microsomes) are critical for quantifying metabolic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide
Reactant of Route 2
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trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide

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